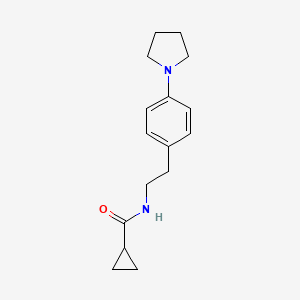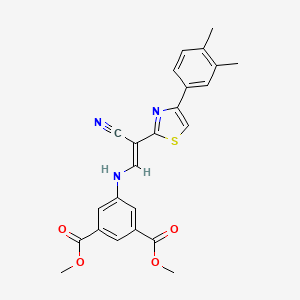![molecular formula C10H7Cl2NO3 B2437499 (2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid CAS No. 37904-05-5](/img/structure/B2437499.png)
(2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical properties include characteristics like melting point, boiling point, solubility, and density. Chemical properties describe how a substance reacts with other substances .科学的研究の応用
Antituberculosis Activity
Organotin complexes, including those of mefenamic acid and (2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid, have shown notable antituberculosis activity. The effectiveness of these complexes against Mycobacterium tuberculosis H37Rv was examined, revealing that the antituberculosis potential is affected by factors such as the nature of the ligand environment, the organic groups attached to tin, and the structure of the compound. Particularly, triorganotin(IV) complexes were found to have superior antituberculosis activity compared to diorganotin(IV) complexes, suggesting that the toxicity associated with organotin compounds is influenced by the organic ligand, with triorganotin compounds generally more toxic than di- and mono-organotins (Iqbal, Ali, & Shahzadi, 2015).
Biologically Active Compounds of Plants
In a review of natural carboxylic acids, including cinnamic acid and related compounds, it was found that these acids possess significant biological activities, including antioxidant, antimicrobial, and cytotoxic properties. The review underscored that the structure of these compounds, such as the number of hydroxyl groups and conjugated bonds, plays a crucial role in determining their bioactivity. Specifically, rosmarinic acid exhibited the highest antioxidant activity, while cinnamic acid and caffeic acid were noted for their strong antimicrobial properties. The study highlighted the importance of understanding the structure-activity relationships to fully harness the potential of these biologically active compounds (Godlewska-Żyłkiewicz et al., 2020).
Redox Mediators in Treatment of Organic Pollutants
The application of redox mediators in enhancing the efficiency of enzymatic degradation of organic pollutants was reviewed, with emphasis on the treatment of pollutants present in industrial wastewater. The study highlighted the role of enzymes like laccases, lignin peroxidases, and peroxidases in the degradation of recalcitrant compounds, and how redox mediators can significantly improve the substrate range and degradation efficiency. This enzymatic approach presents a promising solution for the remediation of a wide array of aromatic compounds in industrial effluents (Husain & Husain, 2007).
将来の方向性
特性
IUPAC Name |
(E)-4-(2,6-dichloroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(15)16/h1-5H,(H,13,14)(H,15,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWTXYMREBJGLL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid | |
CAS RN |
37904-05-5 |
Source


|
| Record name | 2',6'-DICHLOROMALEANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

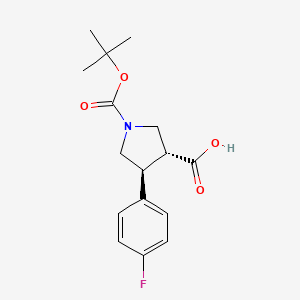
![N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2437421.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2437422.png)
![N-cyclopentyl-N-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amine](/img/structure/B2437423.png)
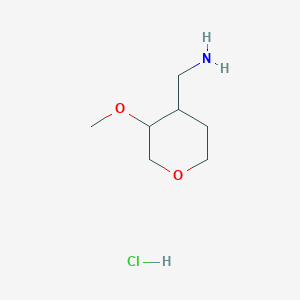
![2-Fluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2437425.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2437427.png)
![(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide](/img/structure/B2437428.png)
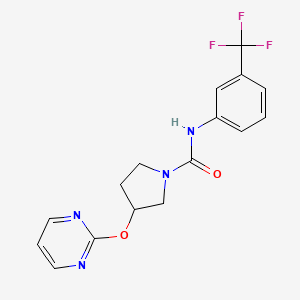
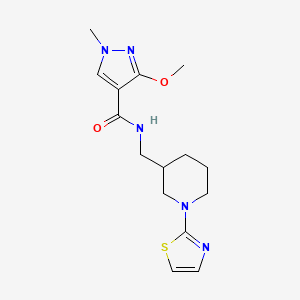
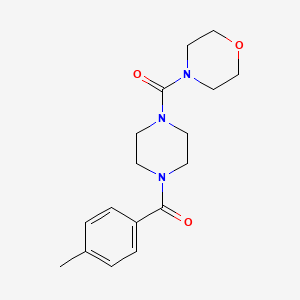
![4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2437433.png)
